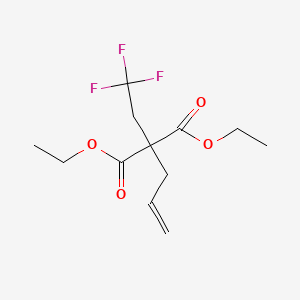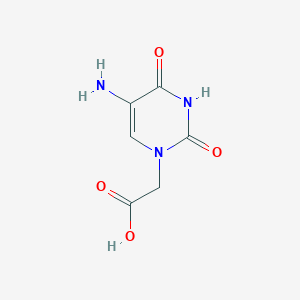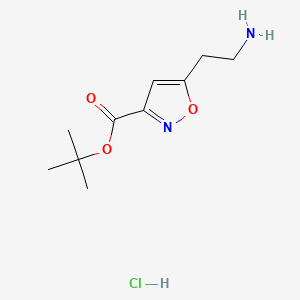![molecular formula C17H22ClN3O B13482675 (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its unique structure, which includes a chloro-substituted oxazinoquinoline moiety linked to a diethylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine typically involves the reaction of 6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinoline with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce dechlorinated compounds, and substitution reactions may result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of chloro-substituted oxazinoquinoline derivatives on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.
Medicine
Its structure suggests that it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial research, this compound can be used in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for various industrial applications, including the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine involves its interaction with specific molecular targets. The chloro-substituted oxazinoquinoline moiety may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The diethylamine group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound is used as a plasticizer and has similar chemical properties, but it is primarily used in industrial applications.
Chimassorb® light stabilizer: Used in the production of roofing membranes, this compound shares some chemical stability characteristics with (2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine.
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which combines a chloro-substituted oxazinoquinoline moiety with a diethylamine group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H22ClN3O |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
2-(6-chloro-2,4-dihydropyrido[3,2-h][1,3]benzoxazin-3-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C17H22ClN3O/c1-3-20(4-2)8-9-21-11-13-10-15(18)14-6-5-7-19-16(14)17(13)22-12-21/h5-7,10H,3-4,8-9,11-12H2,1-2H3 |
Clé InChI |
WCFNWZHJCJOGNP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1CC2=CC(=C3C=CC=NC3=C2OC1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)


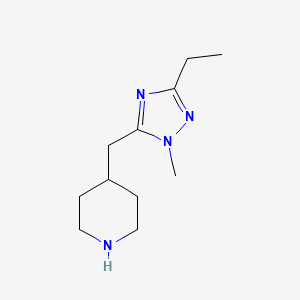
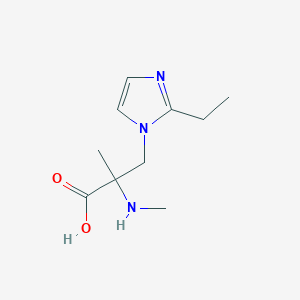
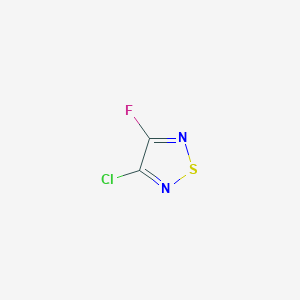
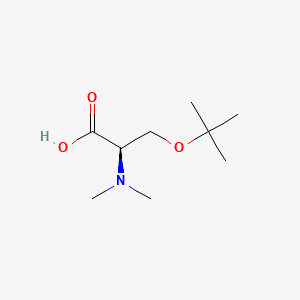
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
